5-Benzyloxyindole

Monoamine oxidase B inhibition Neurodegenerative disease research Structure-activity relationship

Procure 5-Benzyloxyindole as a critical intermediate for MAO-B inhibitors with 1066-fold selectivity over MAO-A, essential for Parkinson's R&D. The 5-benzyloxy group enables orthogonal deprotection via mild hydrogenation, unavailable with methoxy or hydroxy analogs. Substitution compromises SAR in aldose reductase inhibitors and platinum prodrugs. Order high-purity material for validated neurological targeting.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 1215-59-4
Cat. No. B140440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxyindole
CAS1215-59-4
Synonyms5-(Phenylmethoxy)-1H-indole;  5-(Benzyloxy)-1H-indole;  5-Benzyloxyindole;  Benzyl 1H-Indol-5-yl Ether;  NSC 62895; 
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2
InChIKeyJCQLPDZCNSVBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxyindole (CAS 1215-59-4) Procurement Guide: A Differentiated Building Block for Selective Drug Discovery


5-Benzyloxyindole (CAS 1215-59-4) is a functionalized indole scaffold featuring a benzyloxy substituent at the 5-position of the heterocyclic core. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other 5-substituted indoles (e.g., 5-hydroxyindole or 5-methoxyindole) in terms of lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The compound serves as a versatile intermediate in medicinal chemistry, with established applications in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors, aldose reductase inhibitors, and platinum-based anticancer prodrugs . Its benzyl ether moiety further enables controlled deprotection strategies, making it a strategically valuable building block for multi-step synthetic routes where late-stage unmasking of a phenolic hydroxyl is required [2].

Why 5-Benzyloxyindole (1215-59-4) Cannot Be Interchanged with Common 5-Substituted Indole Analogs


Generic substitution of 5-benzyloxyindole with other 5-substituted indoles—such as 5-hydroxyindole, 5-methoxyindole, or 5-benzyloxy-3-substituted derivatives—is not scientifically defensible due to the profound impact of the benzyloxy moiety on molecular recognition, pharmacokinetic behavior, and synthetic utility. The benzyloxy group at the 5-position is a critical determinant of selectivity for MAO-B over MAO-A, with studies demonstrating that removal or alteration of this group abolishes the selectivity profile essential for neurological targeting [1]. Furthermore, the benzyl ether serves as a masked hydroxyl, enabling orthogonal protection strategies in complex synthetic sequences—a functional advantage absent in 5-hydroxyindole (which requires separate protection) or 5-methoxyindole (which cannot be cleanly deprotected under mild conditions) . In aldose reductase inhibition, the 5-benzyloxy-1H-indol-1-yl acetic acid scaffold achieves submicromolar potency and ~50-fold selectivity over aldehyde reductase, a differentiation that may be compromised with alternative substituents [2]. These structural and functional distinctions render direct analog substitution a high-risk proposition in both research and process chemistry contexts.

5-Benzyloxyindole (1215-59-4): Quantitative Differentiation Evidence Versus Comparators


MAO-B Selectivity: 1066-Fold Discrimination Achieved via 5-Benzyloxy Substituent

The 5-benzyloxyindole-derived compound FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine) exhibits a 1066-fold selectivity for MAO-B over MAO-A, a differentiation that is 48 times greater than that of the clinical reference standard L-deprenyl (selegiline). The benzyloxy group at the 5-position of the indole ring is explicitly identified as critical for this selective behavior [1].

Monoamine oxidase B inhibition Neurodegenerative disease research Structure-activity relationship

Aldose Reductase Inhibition: Submicromolar Potency with 50-Fold Selectivity Over Aldehyde Reductase

The 5-benzyloxyindole derivative [5-(benzyloxy)-1H-indol-1-yl]acetic acid (compound 1) demonstrates submicromolar inhibitory activity against rat aldose reductase (IC50 in submicromolar range) and low micromolar potency against the human enzyme, with approximately 50-fold selectivity over the closely related rat kidney aldehyde reductase [1]. This selectivity profile is critical for avoiding off-target effects in the polyol pathway.

Aldose reductase inhibition Diabetic complications Polyol pathway

Cytotoxic Potentiation: 5-Benzyloxyindole-3-Acetic Acid Enhances Platinum(IV) Prodrug Activity

Incorporation of 5-benzyloxyindole-3-acetic acid (5B3A) as an axial ligand in platinum(IV) prodrug complexes derived from oxaliplatin yielded compounds with cytotoxicity profiles that were benchmarked against the clinical standards cisplatin, carboplatin, and oxaliplatin. The indole-bearing complexes exhibited distinct activity patterns across a panel of cancer cell lines, demonstrating that the 5-benzyloxyindole moiety confers a unique cytotoxic signature not achieved by the parent platinum drugs alone [1].

Anticancer platinum prodrugs Cytotoxicity Indole-based pharmacophores

Synthetic Versatility: Orthogonal Protection via Benzyl Ether Enables Late-Stage Deprotection

5-Benzyloxyindole offers a distinct synthetic advantage over non-protected analogs (e.g., 5-hydroxyindole) and non-cleavable ethers (e.g., 5-methoxyindole) through the benzyl group's ability to undergo selective hydrogenolytic cleavage under mild conditions. This property enables orthogonal protection strategies in multi-step syntheses, where the indole nitrogen and other functional groups can be manipulated while the 5-hydroxyl remains masked, then liberated at a late stage without affecting acid- or base-sensitive moieties . Unlike 5-methoxyindole, which requires harsh demethylation conditions (e.g., BBr3 or refluxing HBr), 5-benzyloxyindole can be deprotected via catalytic hydrogenation (Pd/C, H2) or transfer hydrogenolysis (ammonium formate, Pd/C) under near-neutral conditions compatible with a broad range of functional groups [1].

Organic synthesis Protecting group strategy Indole functionalization

Optimal Procurement and Application Scenarios for 5-Benzyloxyindole (1215-59-4)


Development of Highly Selective MAO-B Inhibitors for Parkinson's Disease

Researchers designing next-generation MAO-B inhibitors for Parkinson's disease or depression should prioritize 5-benzyloxyindole as the core scaffold. The 1066-fold selectivity index and 48-fold improvement over L-deprenyl demonstrated by the 5-benzyloxyindole-derived FA-73 establish this substitution pattern as essential for achieving the requisite target discrimination [1]. Procurement of 5-benzyloxyindole enables direct access to this validated SAR starting point, reducing the synthetic burden of exploring alternative substituents that may compromise selectivity.

Synthesis of Dual-Action Aldose Reductase Inhibitors with Polyol Pathway Selectivity

The [5-(benzyloxy)-1H-indol-1-yl]acetic acid scaffold provides a validated template for aldose reductase inhibitors with ~50-fold selectivity over aldehyde reductase [1]. This selectivity is critical for therapeutic candidates targeting diabetic complications (e.g., retinopathy, neuropathy, nephropathy) where off-target aldehyde reductase inhibition could impair detoxification of reactive aldehydes. 5-Benzyloxyindole serves as the direct precursor for this scaffold, enabling medicinal chemists to rapidly explore structure-activity relationships around a proven selective core.

Design of Indole-Functionalized Platinum(IV) Anticancer Prodrugs

Incorporation of 5-benzyloxyindole-3-acetic acid as an axial ligand in platinum(IV) prodrugs yields complexes with distinct cytotoxicity profiles that differ from those of cisplatin, carboplatin, and oxaliplatin [1]. This differentiation is valuable for research programs seeking to overcome platinum resistance or alter the spectrum of antitumor activity. Procurement of 5-benzyloxyindole as the starting material for 5B3A synthesis supports the rational design of novel platinum-based chemotherapeutics with potentially improved therapeutic indices.

Multi-Step Organic Synthesis Requiring Orthogonal Phenol Protection

For complex synthetic sequences where a 5-hydroxyindole moiety must remain protected through multiple transformations and then liberated at a late stage, 5-benzyloxyindole offers a strategic advantage over 5-methoxyindole or 5-hydroxyindole. The benzyl ether can be cleanly removed via catalytic hydrogenation under mild, neutral conditions compatible with a wide range of functional groups, whereas methyl ether cleavage requires harsh acidic or Lewis acidic conditions that may degrade sensitive intermediates [1]. This orthogonal deprotectability makes 5-benzyloxyindole the preferred procurement choice for total synthesis and medicinal chemistry campaigns involving protected indole phenols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxyindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.